molecular formula C5H3BBrF3KN B3346789 Potassium 5-bromopyridine-3-trifluoroborate CAS No. 1239437-45-6

Potassium 5-bromopyridine-3-trifluoroborate

Cat. No. B3346789
CAS RN: 1239437-45-6
M. Wt: 263.89 g/mol
InChI Key: VJXLWWSSKQYEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 5-bromopyridine-3-trifluoroborate is a boron-containing compound used in the field of organic synthesis. It is also known as K 5-BrPy-3-BF3K. The empirical formula is C5H3BBrF3KN . It has a molecular weight of 263.89 .


Synthesis Analysis

Potassium trifluoroborates, including Potassium 5-bromopyridine-3-trifluoroborate, are synthesized by various methods. One common method is the nickel-catalyzed Miyaura borylation of aryl and heteroaryl halides and pseudohalides using tetrahydroxydiboron . Another method is a simple transition-metal-free borylation reaction of aryl bromides with bis-boronic acid (BBA), providing arylboronic acids at mild temperatures directly without any deprotection steps .


Molecular Structure Analysis

The molecular structure of Potassium 5-bromopyridine-3-trifluoroborate can be represented by the SMILES string [K+].F [B-] (F) (F)c1ccc (Br)nc1 . The InChI key is CEGFPZLGCYIRFV-UHFFFAOYSA-N .


Chemical Reactions Analysis

Potassium Organotrifluoroborates, including Potassium 5-bromopyridine-3-trifluoroborate, are useful for Suzuki-Miyaura cross-coupling reactions and have also been used for a variety of other C-C bond forming reactions . These reagents are compatible with a wide range of functional groups and are stable to many commonly used and harsh reaction conditions .


Physical And Chemical Properties Analysis

Potassium 5-bromopyridine-3-trifluoroborate is a solid . It has a melting point of 262-267 °C . The storage temperature is 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

Potassium 5-bromopyridine-3-trifluoroborate is used in Suzuki–Miyaura (SM) cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Preparation of Organotrifluoroborates

Potassium 5-bromopyridine-3-trifluoroborate can be prepared from isolated boronic acids, transmetalation reactions, hydroboration, and C−H bond activation . These methods provide a variety of organotrifluoroborates with different properties tailored for specific applications .

In Situ Generation of RBF2 and Applications

Potassium 5-bromopyridine-3-trifluoroborate can be used for the in situ generation of RBF2, which has applications in the formation of boronate esters, deprotection of boronate esters, and as Lewis acid catalyst precursors .

Reactions with Electrophiles

Potassium 5-bromopyridine-3-trifluoroborate can react with various electrophiles, providing a method for the synthesis of a wide range of organic compounds .

Transition-Metal-Catalyzed Reactions

Potassium 5-bromopyridine-3-trifluoroborate is used in various transition-metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions, palladium-catalyzed allylation of imines, and copper-catalyzed ether and amine synthesis .

Additions to Unsaturated Substrates

Potassium 5-bromopyridine-3-trifluoroborate can be used in the addition to unsaturated substrates, such as 1,4-additions to Michael acceptors and additions to aldehydes .

Safety and Hazards

When handling Potassium 5-bromopyridine-3-trifluoroborate, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Dust formation should be avoided. Containers should be kept tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

potassium;(5-bromopyridin-3-yl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BBrF3N.K/c7-5-1-4(2-11-3-5)6(8,9)10;/h1-3H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXLWWSSKQYEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CN=C1)Br)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BBrF3KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 5-bromopyridine-3-trifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 5-bromopyridine-3-trifluoroborate
Reactant of Route 2
Potassium 5-bromopyridine-3-trifluoroborate
Reactant of Route 3
Reactant of Route 3
Potassium 5-bromopyridine-3-trifluoroborate
Reactant of Route 4
Reactant of Route 4
Potassium 5-bromopyridine-3-trifluoroborate
Reactant of Route 5
Reactant of Route 5
Potassium 5-bromopyridine-3-trifluoroborate
Reactant of Route 6
Reactant of Route 6
Potassium 5-bromopyridine-3-trifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.